molecular formula C17H18BrN3O3 B5500671 N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide

N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide

Cat. No.: B5500671
M. Wt: 392.2 g/mol
InChI Key: CWOINILVDCXHJW-UHFFFAOYSA-N
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Description

N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated benzoyl group and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-24-15-4-3-13(11-14(15)18)17(23)21-8-2-7-20-16(22)12-5-9-19-10-6-12/h3-6,9-11H,2,7-8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOINILVDCXHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.

    Amidation: The formation of the amide bond is carried out by reacting the brominated and methoxylated benzoyl compound with 3-aminopropylamine.

    Coupling with Pyridine Carboxamide: The final step involves coupling the intermediate with pyridine-4-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzoyl derivatives

Scientific Research Applications

N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    4-Bromo-3-methylbenzamide: Shares the brominated benzoyl group but differs in the methoxy and pyridine carboxamide moieties.

    4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Contains a similar brominated benzoyl group but has different substituents on the aromatic ring.

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